prop-2-yn-1-yl 2,2,2-trifluoroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGKWNJPZJFBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Prop 2 Yn 1 Yl 2,2,2 Trifluoroacetate and Analogues
Direct Esterification Strategies
Direct esterification involves the reaction of propargyl alcohol with a trifluoroacetic acid source. This is often the most straightforward approach to forming the ester bond.
Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful and highly effective reagent for the synthesis of trifluoroacetate (B77799) esters from alcohols. The reaction with propargyl alcohol is typically rapid and proceeds under mild conditions. TFAA acts as an "impelling agent," meaning it readily reacts with the alcohol's hydroxyl group. nih.gov The general mechanism involves the nucleophilic attack of the alcohol onto one of the carbonyl carbons of the anhydride. libretexts.org This process is highly efficient due to the excellent leaving group ability of the trifluoroacetate anion.
Research on the esterification of wood, which is rich in hydroxyl groups, has demonstrated the high reactivity of TFAA. nih.gov Studies have shown that such esterification reactions can be performed effectively even at room temperature. nih.gov When a mixed anhydride is formed between a carboxylic acid and TFAA, there is a possibility of forming a trifluoroacetate ester alongside the desired ester, highlighting the high reactivity of the trifluoroacetylating agent. researchgate.net In the direct synthesis of prop-2-yn-1-yl 2,2,2-trifluoroacetate, propargyl alcohol is treated with TFAA, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the trifluoroacetic acid byproduct.
Table 1: Representative Conditions for Esterification using TFAA
| Reactant | Reagent | Conditions | Key Observation | Reference |
|---|---|---|---|---|
| Wood (hydroxyl source) | Fatty Acids / TFAA | Room Temperature | Effective esterification, indicating high reactivity of TFAA. | nih.gov |
| Cholesterol | Carboxylic-Trifluoroacetic Mixed Anhydride | Room Temperature | Formation of cholesteryl trifluoroacetate (5-12%) as a side product. | researchgate.net |
| Propargyl Alcohol | Trifluoroacetic Anhydride (TFAA) | Inert solvent, often with pyridine | Standard, efficient method for forming the target ester. | General Knowledge |
To enhance reaction rates, improve yields, and enable milder conditions, various catalysts can be employed for the esterification of propargyl alcohol. These catalysts are typically Lewis acids or solid acid catalysts. Lewis acids activate the carbonyl group of the trifluoroacetic acid or anhydride, making it more electrophilic and susceptible to attack by the alcohol.
Examples of effective catalyst classes include:
Solid Acid Catalysts : Reusable solid catalysts are advantageous due to their ease of separation from the reaction mixture. google.com Materials such as sulfate-based TiO2 solid acids have been developed for general esterification reactions. google.com For the related esterification of tertiary alcohols with anhydrides, solid catalysts comprising halides of indium, gallium, zinc, and iron have proven effective, achieving high conversions and selectivities. google.com
Metal Triflates : Lewis acids like copper triflate (Cu(OTf)₂) are known to catalyze reactions involving propargylic derivatives. mdpi.com Scandium triflate (Sc(OTf)₃) is a documented catalyst for the direct transesterification of esters, a closely related process. organic-chemistry.org These catalysts are effective in promoting the formation of the ester linkage.
Modular Synthesis via Functional Group Interconversions
Modular synthesis provides an alternative route where the target molecule is assembled by converting one functional group into another. This approach offers flexibility, especially when the starting materials for direct esterification are not ideal.
One primary strategy is the reaction of a propargyl halide, such as propargyl bromide, with a trifluoroacetate salt (e.g., sodium or silver trifluoroacetate). This is a classic nucleophilic substitution (SN2) reaction where the trifluoroacetate anion displaces the halide, forming the ester.
Another powerful modular method is transesterification , where an existing ester is converted into a new one by reaction with an alcohol. masterorganicchemistry.com For instance, methyl trifluoroacetate could be reacted with propargyl alcohol in the presence of an acid or base catalyst to yield this compound. masterorganicchemistry.com This equilibrium-driven process can be pushed toward the product by using an excess of propargyl alcohol. A range of catalysts are effective for transesterification, including N-heterocyclic carbenes (NHCs) and metal clusters (e.g., zinc or yttrium). organic-chemistry.org
Methodological Advancements in Synthesis
Recent innovations in synthetic chemistry have led to more efficient, controlled, and scalable methods for producing complex molecules like propargylic esters.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved product consistency. For esterification, a solid acid catalyst can be packed into a column or reactor, and the reactants are continuously passed through it.
A notable example is the use of a porous phenolsulphonic acid–formaldehyde resin (PAFR) as a heterogeneous catalyst for direct esterification. nih.gov This system has been shown to be effective for a wide range of alcohols and carboxylic acids, affording high yields even when performed in water or under neat (solvent-free) conditions. nih.gov Such a setup could be readily adapted for the continuous production of this compound, providing a scalable and efficient manufacturing process. nih.gov
Table 2: Performance of PAFR Catalyst in Flow Esterification
| Alcohol Substrate | Acid Substrate | Catalyst Loading | Yield | Reference |
|---|---|---|---|---|
| Benzyl alcohol | Acetic acid | 0.7 mol% | 94% | nih.gov |
| 1-Octanol | Acetic acid | 0.7 mol% | 93% | nih.gov |
| Cyclohexanol | Acetic acid | 0.7 mol% | 94% (at 80°C) | nih.gov |
When the propargyl alcohol precursor contains a stereocenter, the synthesis of enantiomerically pure propargylic esters becomes a key objective. The primary strategy is to first synthesize the chiral, non-racemic propargylic alcohol and then carry out the esterification, which typically proceeds without affecting the stereocenter.
Significant advances have been made in the asymmetric synthesis of propargylic alcohols. Biocatalysis, in particular, offers a highly selective and environmentally friendly approach. A dual-enzyme platform has been developed for the deracemization of racemic propargylic alcohols. acs.org This system uses a peroxygenase to selectively oxidize one enantiomer of the alcohol to the corresponding ketone, followed by an enantioselective reduction of the ketone by an alcohol dehydrogenase (ADH) to yield the other, desired enantiomer in high purity. acs.org This provides access to enantiopure propargylic alcohols that can be directly converted to their corresponding chiral trifluoroacetate esters. acs.org
Table 3: Biocatalytic Deracemization of Racemic Propargylic Alcohols
| Substrate | Enzymes | Product | Isolated Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (rac)-1-Phenylprop-2-yn-1-ol | rAaeUPO & LkADH | (S)-1-Phenylprop-2-yn-1-ol | 76% | 91.1% | acs.org |
| (rac)-1-Phenylprop-2-yn-1-ol | rAaeUPO & TbADH | (R)-1-Phenylprop-2-yn-1-ol | - | >99% | acs.org |
Chemical Reactivity and Transformation Studies of Prop 2 Yn 1 Yl 2,2,2 Trifluoroacetate
Reactivity Profile of the Trifluoroacetyl Ester Moiety
The ester portion of the molecule is characterized by a highly electrophilic carbonyl carbon, a direct consequence of the strong electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group. This electronic feature, combined with the stability of the trifluoroacetate (B77799) anion as a leaving group, dictates the reactivity of this moiety.
Carboxylic acid derivatives, including esters, typically undergo nucleophilic acyl substitution. libretexts.org This reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of prop-2-yn-1-yl 2,2,2-trifluoroacetate, the trifluoroacetate ion is an excellent leaving group due to the stabilizing inductive effect of the fluorine atoms. libretexts.org Consequently, it is highly reactive towards nucleophiles. youtube.com
The general order of reactivity for carboxylic acid derivatives places acid halides as most reactive, followed by anhydrides, then esters and carboxylic acids, with amides being the least reactive. youtube.com The high reactivity of this specific ester means it can be readily converted into other carboxylic acid derivatives, such as amides or other esters, by reaction with appropriate nucleophiles like amines or alcohols. youtube.comnih.gov For instance, treatment with a primary amine would yield an N-substituted 2,2,2-trifluoroacetamide, while reaction with an alcohol would result in transesterification.
Table 1: Representative Nucleophilic Acyl Substitution Reactions This table presents hypothetical products from the reaction of this compound with various nucleophiles based on established principles of nucleophilic acyl substitution.
| Nucleophile | Product Class | Resulting Product Name |
|---|---|---|
| Ammonia (NH₃) | Primary Amide | 2,2,2-Trifluoroacetamide |
| Benzylamine | Secondary Amide | N-Benzyl-2,2,2-trifluoroacetamide |
| Methanol | Ester (via Transesterification) | Methyl 2,2,2-trifluoroacetate |
| Water (Hydrolysis) | Carboxylic Acid | 2,2,2-Trifluoroacetic acid |
Trifluoroacetates are recognized as abundant and accessible sources of trifluoromethyl groups. nih.govum.es A significant reaction pathway for these compounds involves decarboxylation to generate trifluoromethyl radicals (•CF₃). nih.govum.es Modern photocatalytic methods, often employing earth-abundant metals like iron, can facilitate the direct photodecarboxylation of trifluoroacetates under mild, visible-light-mediated conditions. nih.govum.es This process typically involves the formation of an Fe(III)-carboxylate complex which, upon light absorption, undergoes homolytic cleavage to produce an Fe(II) species and a trifluoroacetate radical. um.es This radical rapidly loses carbon dioxide to form the •CF₃ radical, which can then engage in further bond-forming reactions. um.esfrontiersin.org
This strategy offers a powerful tool for the trifluoromethylation of organic substrates. nih.gov While direct studies on this compound are specific, related research on propargylic halodifluoroacetates shows they can undergo a formal Sₙ2′ substitution upon decarboxylation to yield trifluoromethylallenes. nih.gov This suggests a potential competitive pathway for propargylic trifluoroacetates under certain decarboxylative conditions.
Table 2: Conditions for Decarboxylative Trifluoromethylation from Trifluoroacetates
| Catalyst System | Key Features | Radical Generated | Reference |
|---|---|---|---|
| Iron Photocatalysis | Visible-light mediated, earth-abundant metal, bypasses redox potential limitations. | •CF₃ | nih.govum.es |
| TiO₂ or Ru(bpy)₃Cl₂ Photocatalysis | Utilizes UV or visible light with various photosensitizers. | •CF₃ | frontiersin.org |
| Copper-Catalyzed (Halodifluoroacetates) | Stoichiometric or catalytic CuI, leads to Sₙ2 or Sₙ2' products. | :CF₂ / ⁻CF₃ | nih.gov |
Under acidic conditions, the reactivity of this compound can be significantly altered. Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are known to activate propargyl carboxylates and alcohols. richmond.edu This activation generates a stabilized propargyl cation, which can then be intercepted by a variety of nucleophiles. richmond.edu This pathway provides an alternative to direct substitution at the carbonyl group, instead leveraging the reactivity of the propargyl moiety facilitated by the departure of the stable trifluoroacetate leaving group.
Furthermore, the trifluoroacetyl group itself is highly susceptible to acid catalysis. In related systems, trifluoroacetic anhydride (B1165640) (TFAA) is a potent reagent for Friedel-Crafts acylation, often proceeding through a highly reactive protonated acyl trifluoroacetate or a corresponding acylium cation. nih.gov This highlights the enhanced electrophilicity of the carbonyl carbon upon protonation, making it susceptible to attack even by weak nucleophiles.
Alkyne Reactivity of the Prop-2-yn-1-yl Moiety
The terminal alkyne functionality of this compound is a versatile handle for a range of addition and cycloaddition reactions, most notably the azide-alkyne cycloaddition, which is a cornerstone of "click chemistry."
The concept of click chemistry describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prime example, and its copper-catalyzed variant is one of the most powerful transformations in modern chemical synthesis. wikipedia.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a reliable and straightforward method for creating covalent links between molecular building blocks. rsc.orgresearchgate.net The reaction joins a terminal alkyne, such as the one present in this compound, with an organic azide (B81097) to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov This transformation exhibits remarkable efficiency and functional group tolerance, proceeding under mild, often aqueous, conditions. organic-chemistry.orgwikipedia.orgmdpi.com
The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate. nih.govnih.gov Coordination of the organic azide to this copper complex facilitates the subsequent cyclization, leading to the stable triazole ring. nih.gov The catalytically active Cu(I) species can be introduced directly or generated in situ from the reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. mdpi.com Given its robustness, the CuAAC reaction using this compound would allow for the facile introduction of the trifluoroacetoxy-propargyl unit onto any molecule bearing an azide group.
Table 3: Representative Products of CuAAC with this compound This table illustrates the expected 1,4-disubstituted 1,2,3-triazole products from the CuAAC reaction between this compound and various organic azides.
| Azide Reactant | Product Name | Application Context |
|---|---|---|
| Benzyl Azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)methyl 2,2,2-trifluoroacetate | General organic synthesis |
| Azido-PEG₃-Biotin | (1-(PEG₃-Biotin)-1H-1,2,3-triazol-4-yl)methyl 2,2,2-trifluoroacetate | Bioconjugation, chemical proteomics nih.gov |
| 3-Azidopropan-1-ol | (1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl 2,2,2-trifluoroacetate | Introduction of hydroxyl functionality |
| 1-Azido-4-nitrobenzene | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl 2,2,2-trifluoroacetate | Synthesis of functional materials |
Azide-Alkyne Cycloaddition (Click Chemistry) Protocols
Strain-Promoted and Copper-Free Variants
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides efficient access to 1,2,3-triazoles. beilstein-journals.org However, the cytotoxicity of copper catalysts has prompted the development of copper-free alternatives, particularly for biological applications. sigmaaldrich.comrsc.org Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful strategy, utilizing strained cyclooctynes that react readily with azides without the need for a metal catalyst. sigmaaldrich.commagtech.com.cn The reaction's driving force stems from the release of ring strain in the cycloalkyne. magtech.com.cn
While this compound itself is not a strained alkyne, its functional group can be incorporated into molecules that later participate in SPAAC. nih.gov For instance, a molecule containing the propargyl group can be synthesized and subsequently reacted with a strained cyclooctyne (B158145) derivative. The trifluoroacetate group can act as a leaving group in preceding or subsequent synthetic steps. The development of new strained alkynes and the understanding of secondary interactions that can accelerate the reaction rate are active areas of research. rsc.orgresearchgate.netchemrxiv.org
Key features of SPAAC include:
Biocompatibility: The absence of a toxic copper catalyst makes it suitable for in vivo applications. nih.gov
High Reaction Rates: The release of ring strain provides a significant thermodynamic driving force. magtech.com.cn
High Selectivity: The reaction is highly specific between the strained alkyne and the azide. magtech.com.cn
Transition Metal-Catalyzed Alkyne Functionalizations
The alkyne and propargylic position of this compound are amenable to a variety of transformations catalyzed by transition metals.
Palladium catalysts are highly effective in activating propargylic compounds like this compound. nih.gov These reactions often proceed through the formation of an allenyl-palladium intermediate. The trifluoroacetate group serves as an excellent leaving group, facilitating the initial oxidative addition step.
In the presence of a palladium(0) catalyst, this compound can react with various nucleophiles. For example, a three-component reaction involving propargyl trifluoroacetates, ethylidene malononitriles, and allyltributylstannane, catalyzed by Pd(0), leads to the formation of highly substituted cyclopentenes. acs.orgnih.gov The proposed mechanism involves the formation of a palladium carbene complex, which then undergoes a [3+2] cycloaddition with the activated alkene. acs.org
The versatility of palladium catalysis allows for a range of transformations, including:
Cyclization Reactions: Intramolecular reactions can lead to the formation of various carbocyclic and heterocyclic systems. nih.gov
Allylic Alkylations: The reaction of propargylic electrophiles with soft nucleophiles can lead to the formation of new carbon-carbon bonds. rsc.org
Sequential Reactions: Palladium catalysis can be employed in tandem sequences, such as alkylation followed by alkenylation, to construct complex molecular architectures. capes.gov.br
Table 1: Examples of Palladium-Catalyzed Reactions
| Reactants | Catalyst | Product Type | Ref. |
|---|---|---|---|
| Propargyl trifluoroacetates, ethylidene malononitriles, allyltributylstannane | Pd(PPh3)4 | Highly substituted cyclopentenes | acs.orgnih.gov |
| Propargylic compounds with internal nucleophiles | Pd(OAc)2 | Indenes, naphthalenes, polycycles | nih.gov |
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating alkynes due to their strong π-Lewis acidity. nih.gov They can catalyze a variety of reactions with propargyl esters, including this compound. nih.gov The reaction pathways are often influenced by the nature of the alkyne (terminal, internal, electron-deficient) and the specific gold catalyst and ligands used. nih.govfrontiersin.org
One common transformation is the gold-catalyzed rearrangement of propargyl esters. For instance, propargyl acetates can undergo a 3,3-sigmatropic rearrangement to form an allenyl acetate (B1210297) intermediate, which can then be trapped by a nucleophile. kcl.ac.uk In the presence of an electrophilic fluorine source, this can lead to the diastereoselective synthesis of α-fluoroenones. kcl.ac.uk
Gold catalysts can also promote the propargylation of various substrates. For example, chromones can be propargylated at the C2-position by propargylsilanes in a gold-catalyzed reaction. nih.gov Furthermore, gold catalysis can facilitate intramolecular cyclizations of acetylenic acids to form lactones. researchgate.net
Recent advancements have also demonstrated gold-catalyzed propargyl C-H functionalization, proceeding through a reactive gold allenylidene intermediate. nih.gov This allows for the direct substitution of a propargylic proton with various nucleophiles. nih.gov
Table 2: Overview of Gold-Catalyzed Reactions
| Starting Material | Catalyst System | Key Transformation | Product | Ref. |
|---|---|---|---|---|
| Propargyl acetates | AuCl | Rearrangement-fluorination cascade | α-Fluoroenones | kcl.ac.uk |
| Chromones and propargylsilanes | IPrAuCl/AgOTf | Propargylation and cyclization | Cyclopentenbenzopyranones | nih.gov |
| γ-Acetylenic carboxylic acids | AuCl | Intramolecular cyclization | 5-exo-alkylidene-butyrolactones | researchgate.net |
| Alkynylbenziodoxoles and nucleophiles | WangPhos-AuCl/NaBArF4 | Propargyl C-H functionalization | Functionalized alkynes | nih.gov |
Copper catalysis provides a straightforward and efficient method for the deuteration of terminal alkynes, such as the alkyne moiety in this compound. researchgate.netscispace.com These reactions can be carried out using readily available deuterium (B1214612) sources like D₂O, often under mild, air-tolerant conditions. researchgate.netscispace.com The use of an appropriate copper(I) complex allows for high levels of deuterium incorporation into a range of functionalized alkynes. researchgate.net
Beyond simple deuteration of the terminal alkyne, copper-catalyzed methods can also achieve transfer hydrogenation and deuteration of the triple bond itself to yield deuterated alkanes. acs.orgmarquette.edu These reactions utilize commercially available alcohols or silanes and their deuterated counterparts as the hydrogen or deuterium source. acs.org Mechanistic studies suggest that these reactions can proceed through a cis-alkene intermediate. acs.org
The development of selective deuteration methods is of significant interest for applications in mechanistic studies, as internal standards in mass spectrometry, and in the pharmaceutical industry to modulate metabolic rates. scispace.comproquest.com
Table 3: Copper-Catalyzed Deuteration and Hydrogenation
| Reaction Type | Deuterium/Hydrogen Source | Catalyst System | Key Feature | Ref. |
|---|---|---|---|---|
| Deuteration of terminal alkyne | D₂O | [Cu(IPr)(IMes)]Br | Air-stable, efficient deuterium incorporation | researchgate.net |
Cycloaddition Reactions (excluding 1,3-dipolar) with the Alkyne Unit
The alkyne functionality of this compound can participate in cycloaddition reactions other than the 1,3-dipolar cycloadditions mentioned previously. A key example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne acts as a dienophile. organic-chemistry.org In this reaction, a conjugated diene reacts with the alkyne to form a six-membered ring. The trifluoroacetate group, being electron-withdrawing, can enhance the reactivity of the alkyne as a dienophile.
Another type of cycloaddition is the Castagnoli-Cushman reaction, which involves the reaction of an imine with an enolizable anhydride. While not a direct reaction of the alkyne, derivatives of this compound could be incorporated into either the imine or anhydride partner, leading to the synthesis of substituted lactams. mdpi.com
Palladium-catalyzed [3+2] cycloadditions, as discussed in section 3.2.2.1, also represent a significant class of cycloaddition reactions for this compound, leading to five-membered ring systems. acs.orgnih.gov
Oxidative Transformations of the Propargyl Group
The alkyne group of this compound can undergo oxidative cleavage under strong oxidizing conditions. libretexts.orglibretexts.org Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond. libretexts.orglibretexts.org
The products of this oxidative cleavage depend on whether the alkyne is internal or terminal. For a terminal alkyne like that in this compound, strong oxidation typically yields a carboxylic acid and carbon dioxide. libretexts.org The propargylic part of the molecule would be converted into the corresponding carboxylic acid, while the terminal alkyne carbon is oxidized to CO₂.
The general reaction for the oxidative cleavage of a terminal alkyne is: R-C≡C-H + [O] → R-COOH + CO₂
Ozonolysis is a common method for this transformation. masterorganicchemistry.combyjus.com The reaction proceeds through an unstable molozonide intermediate, which rearranges and is then worked up to give the final products. fiveable.me Depending on the work-up conditions (reductive or oxidative), different products can be obtained from the ozonolysis of alkenes; however, for alkynes, the cleavage typically leads to carboxylic acids. masterorganicchemistry.combyjus.com
Table 4: Oxidizing Agents and Products
| Oxidizing Agent | Typical Products from a Terminal Alkyne | Ref. |
|---|---|---|
| Ozone (O₃), followed by workup | Carboxylic acid and Carbon dioxide | libretexts.orgmasterorganicchemistry.combyjus.com |
Mechanistic Investigations of Reactions Involving Prop 2 Yn 1 Yl 2,2,2 Trifluoroacetate
Mechanistic Pathways of Ester Hydrolysis and Transesterification
The hydrolysis and transesterification of esters are fundamental organic reactions. For prop-2-yn-1-yl 2,2,2-trifluoroacetate, the presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the ester carbonyl.
Hydrolysis: The hydrolysis of trifluoroacetate (B77799) esters can proceed through several mechanistic pathways, often catalyzed by acid or base. Under basic or neutral conditions, the reaction is typically initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.govmdpi.com The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group. ntnu.edu Subsequently, the intermediate collapses, expelling the prop-2-yn-1-olate leaving group, which is then protonated to yield propargyl alcohol. Studies on similar trifluoroacetate derivatives suggest that the process can be catalyzed by general bases, which assist in the deprotonation of the attacking water molecule. ntnu.edu Computational studies on related esters propose that networks of water molecules can facilitate the reaction by stabilizing the transition state. nih.govrsc.org In some cases, particularly for activated esters, the mechanism may involve water autoionization to form a hydroxide ion, which then acts as the nucleophile. mdpi.com
Transesterification: Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. acs.org This reaction can also be catalyzed by either acids or bases. mdpi.com
Base-Catalyzed Mechanism: In the presence of a base, an alkoxide (RO⁻) from a new alcohol attacks the ester carbonyl of this compound. nih.govtcichemicals.com This forms a tetrahedral intermediate, which then eliminates the original alcohol group (prop-2-yn-1-olate) to generate a new ester. mdpi.comtcichemicals.com The reaction is an equilibrium process, often driven to completion by using an excess of the new alcohol. tcichemicals.com
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. mdpi.com A molecule of the new alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. nih.gov Following a series of proton transfer steps, the original propargyl alcohol is eliminated, and deprotonation of the new ester yields the final product and regenerates the acid catalyst. mdpi.com
Elucidation of Catalytic Reaction Mechanisms
The alkyne moiety of this compound is a key functional group for a variety of metal-catalyzed reactions.
Role of Frustrated Lewis Pairs in Carbon-Carbon Bond Formation
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. nih.govnih.govresearchgate.net This "unquenched" reactivity allows FLPs to activate a wide range of small molecules, including the C-C triple bond of an alkyne. nih.gov
In a hypothetical reaction involving this compound, the FLP could interact with the alkyne in a concerted or stepwise manner. The Lewis basic component of the FLP (e.g., a bulky phosphine) would attack one carbon of the alkyne, while the Lewis acidic component (e.g., a borane) would coordinate to the other carbon. This polarization activates the alkyne toward further reaction. For C-C bond formation, this activated alkyne-FLP complex could then react with a carbon-based nucleophile or electrophile, or the FLP itself could mediate the coupling of two alkyne molecules. The ability of FLPs to facilitate heterolysis makes them suitable for reactions that involve the cleavage of bonds in a substrate that is subsequently added across the alkyne. nih.govresearchgate.net
Detailed Studies of Palladium-Mediated Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis, and propargylic esters are excellent substrates for these transformations. nih.govacs.org The trifluoroacetate group in this compound is a particularly good leaving group, facilitating the initial step of many catalytic cycles.
The general mechanism for palladium-catalyzed reactions of propargylic electrophiles begins with the oxidative addition of a Pd(0) complex to the carbon-oxygen bond of the ester. nih.gov This step is facilitated by the excellent leaving group ability of the trifluoroacetate anion. This oxidative addition does not typically yield a simple propargyl-palladium(II) species but rather forms a pair of rapidly interconverting allenyl-palladium(II) and propargyl-palladium(II) intermediates. nih.gov The subsequent reaction pathway depends on the nature of the nucleophile and the ligands on the palladium. For example, in cross-coupling reactions, a nucleophile will attack this intermediate complex, and the catalytic cycle is completed by reductive elimination to form the C-C or C-heteroatom bond, regenerating the Pd(0) catalyst. nih.govacs.org These catalytic processes provide powerful methods for constructing new alkyne and allene-containing molecules. nih.gov
| Step | Description | Key Intermediates | Reference |
|---|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-O bond of the propargyl ester. | Allenyl-Pd(II) and Propargyl-Pd(II) complexes | nih.gov |
| Transmetalation/Nucleophilic Attack | A nucleophile (e.g., from an organoboron reagent) attacks the Pd(II) complex. | Diorganopalladium(II) complex | nih.gov |
| Reductive Elimination | The two organic groups on palladium couple, forming the product and regenerating Pd(0). | Final product, Pd(0) catalyst | nih.gov |
Understanding Gold-Catalyzed Reactivity
Homogeneous gold catalysis has emerged as a powerful tool for activating the C-C triple bonds of alkynes. frontiersin.orgorganicreactions.org Cationic gold(I) complexes are soft and carbophilic Lewis acids that readily coordinate to the alkyne of this compound. nih.govfrontiersin.org This coordination activates the alkyne towards nucleophilic attack or rearrangement.
A common mechanistic pathway involves the initial coordination of the Au(I) catalyst to the alkyne, followed by an intramolecular 1,2-acyloxy migration. nih.gov This rearrangement leads to the formation of a key gold-carbene (or gold-vinylidene) intermediate. nih.gov This highly reactive intermediate can then undergo a variety of transformations, such as cyclopropanation with an alkene or other cycloaddition reactions. ntnu.edu For instance, gold-catalyzed reactions of propargyl esters with vinyl derivatives can yield highly substituted vinylcyclopropanes. ntnu.edu In the presence of other alkynes, such as alkynylsilanes, the gold-carbene intermediate can be trapped to form complex vinylallene derivatives through a cascade of rearrangements. nih.gov
Computational Validation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating and exploring reaction mechanisms at a molecular level. frontiersin.orgacs.org For reactions involving this compound, computational studies can provide critical insights that are difficult to obtain experimentally.
DFT calculations have been used extensively to study the mechanisms of gold-catalyzed reactions of propargyl esters. frontiersin.org These studies can map out the potential energy surfaces for different reaction pathways, such as the competing 1,2- and 3,3-rearrangements or hydration reactions. frontiersin.org For example, calculations have elucidated the role of additives, showing they can stabilize the gold catalyst and alter the chemoselectivity of the reaction by promoting certain nucleophilic attack pathways. frontiersin.org Similarly, computational studies on the gold-catalyzed reaction of propargyl esters with alkynylsilanes have supported a stepwise mechanism involving two consecutive 1,2-rearrangements to form vinylallenes. nih.gov In palladium-catalyzed reactions, DFT can clarify the roles of different ligands in controlling the divergent outcomes of cycloadditions by analyzing the coordination modes and bite angles of the ligands. rsc.org
Stereochemical Control and Diastereoselectivity in Transformations
Controlling the stereochemical outcome of a reaction is a primary goal in organic synthesis. For transformations involving this compound, stereocontrol can be achieved through various catalytic strategies.
In palladium-catalyzed propargylic substitutions, the use of chiral phosphine (B1218219) ligands can enable kinetic resolution of racemic propargyl substrates. nih.govnih.gov This allows for the synthesis of enantioenriched alkyne or allene (B1206475) products. researchgate.netnih.gov The chiral catalyst reacts preferentially with one enantiomer of the starting material, leaving the other enantiomer unreacted and thus enriched. nih.gov
In gold-catalyzed reactions, high levels of stereoselectivity are often achievable. nih.gov Gold-catalyzed intermolecular hydroalkoxylation of internal alkynes can produce (Z)-vinyl ethers with high stereoselectivity. nih.gov Furthermore, gold-catalyzed propargylation reactions have been developed that proceed with complete diastereoselectivity. nih.govacs.org Computational studies have been instrumental in rationalizing the observed high diastereoselectivity, showing how the specific transition state geometry, dictated by the catalyst and substrates, leads to the preferential formation of one diastereoisomer. nih.govacs.org The reaction of propargyl esters can also lead to products with high diastereoselectivity in cycloaddition reactions, where the stereochemistry is often controlled by the sterics of the reacting partners. ntnu.edu
| Catalyst System | Reaction Type | Method of Stereocontrol | Outcome | Reference |
|---|---|---|---|---|
| Palladium with Chiral Ligands | Propargylic Substitution | Kinetic Resolution | Enantioenriched Alkynes/Allenes | nih.govnih.gov |
| Gold(I) with NHC Ligands | Hydroalkoxylation | Substrate/Catalyst Control | (Z)-Vinyl Ethers | nih.gov |
| Gold(I) Catalysis | Cycloaddition | Steric Control | High Diastereoselectivity | ntnu.edu |
| Gold(I) Catalysis | Propargylation | Transition State Geometry | Total Diastereoselectivity | nih.govacs.org |
Applications in Advanced Synthetic Organic Chemistry
Strategic Building Block for Complex Molecular Architectures
The dual functionality of prop-2-yn-1-yl 2,2,2-trifluoroacetate makes it a strategic building block for the assembly of intricate molecular frameworks. The alkyne can participate in various coupling reactions, cycloadditions, and nucleophilic additions, while the trifluoroacetate (B77799) group can act as a leaving group or be incorporated into the final structure to introduce fluorine atoms.
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govnih.gov this compound serves as a valuable synthon for the preparation of molecules containing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. The trifluoroacetate group can be transferred to other molecules or the entire propargyl trifluoroacetate unit can be incorporated.
While direct examples involving this compound are not extensively documented in readily available literature, the related compound, 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide, which also possesses a terminal alkyne and a trifluoromethyl group, is commercially available and used in synthesis, highlighting the utility of this structural combination. polyorginc.com The trifluoroacetate ester is a key intermediate in the Claisen condensation for the synthesis of β-diketones bearing perfluorinated alkyl groups. beilstein-journals.org
Table 1: Examples of Reagents for Synthesizing Fluorinated Molecules
| Compound | CAS Number | Molecular Formula | Application |
|---|---|---|---|
| 2,2,2-Trifluoro-n-(prop-2-yn-1-yl)acetamide | 14719-21-2 | C5H4F3NO | Building block for fluorinated compounds. polyorginc.com |
Heterocyclic compounds are ubiquitous in bioactive molecules and functional materials. The propargyl group of this compound is a versatile precursor for the synthesis of various heterocycles.
Pyrroles: The terminal alkyne can be utilized in multicomponent reactions, such as the [2+2+1] cycloaddition, to construct substituted pyrrole (B145914) rings. While direct use of this compound in this context is not explicitly detailed, the general strategy is well-established for other alkynes.
Oxazolones: Oxazolones are important intermediates in the synthesis of amino acids and peptides and exhibit a range of biological activities. sphinxsai.comcrpsonline.comresearchgate.net The trifluoroacetate group can be envisioned to participate in reactions leading to the formation of fluorinated oxazolone (B7731731) derivatives. For instance, the polyfluoroarylation of oxazolones has been demonstrated as a method to access non-natural fluorinated amino acids. nih.govrsc.org Although not a direct application of the title compound, this illustrates the potential for incorporating fluorinated moieties into oxazolone structures.
Trifluoroacetic acid is also known to facilitate SNAr reactions of heterocycles with arylamines, suggesting the potential for the trifluoroacetate group to act as a leaving group in the synthesis of substituted heterocycles. researchgate.netnih.govresearchgate.net
The structural motifs present in this compound—a terminal alkyne and a trifluoroacetate group—are valuable for the synthesis and modification of natural products. The alkyne functionality allows for the application of click chemistry, a powerful tool for linking molecular fragments, which has been utilized in the combinatorial biosynthesis of natural product analogs. nih.gov The trifluoroacetate group can be used to introduce fluorine, which can enhance the biological activity or metabolic stability of a natural product. Asymmetric aldol (B89426) reactions are key steps in the synthesis of many bioactive natural products, and while not a direct application, the structural components of this compound could be incorporated into precursors for such reactions. nih.gov
Precursors for Drug Discovery and Agrochemical Development
The introduction of fluorine and alkyne functionalities is a common strategy in the design of new drugs and agrochemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the alkyne can serve as a handle for further functionalization or act as a pharmacophore itself. Trifluoroacetate has been identified as an allosteric modulator at the glycine (B1666218) receptor, indicating the potential for trifluoroacetate-containing compounds to have biological activity. nih.govnih.gov
Although specific examples of drugs or agrochemicals derived directly from this compound are not prominent in the literature, its potential as a precursor is evident. The combination of a reactive alkyne and a trifluoroacetate group makes it an attractive starting material for generating libraries of diverse compounds for screening.
Development of Chemical Probes and Bioconjugation Reagents
Chemical probes are essential tools for studying biological systems. The propargyl group is a key component of many probes due to its ability to undergo bioorthogonal "click" reactions, allowing for the specific labeling of biomolecules. A fluorescent chemical probe containing a prop-2-yn-1-yloxy motif has been developed for evaluating neuropilin-1 binding, demonstrating the utility of the propargyl group in probe design. nih.govresearchgate.net
Furthermore, an aldehyde reactive probe is available as a trifluoroacetate salt, indicating the compatibility of the trifluoroacetate counterion in probe applications. glpbio.com Trifluoroacetic acid has also been used as a molecular probe to study the dense phase in liquid-liquid phase-separating peptide systems. nih.gov These examples suggest that this compound could be a valuable reagent for developing new chemical probes, where the alkyne serves as the reactive handle and the trifluoroacetate may modulate properties or be cleaved.
Table 2: Related Chemical Probes and Reagents
| Compound/Reagent | CAS Number | Application |
|---|---|---|
| Aldehyde Reactive Probe (trifluoroacetate salt) | 627090-10-2 | Detection and quantification of abasic sites in damaged DNA. glpbio.com |
Enabling High-Throughput Synthesis and Combinatorial Libraries
High-throughput synthesis and the generation of combinatorial libraries are powerful strategies in drug discovery and materials science for rapidly exploring vast chemical space. nih.gov The reactivity of the alkyne in this compound makes it well-suited for these approaches. The alkyne can be readily functionalized using a variety of robust and high-yielding reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the parallel synthesis of large numbers of compounds.
The ability to introduce both a point of diversification (the alkyne) and a fluorine-containing moiety (the trifluoroacetate) makes this compound a potentially valuable building block for creating libraries of novel fluorinated compounds for screening in drug discovery and materials science.
Applications in Materials Science and Polymer Chemistry
Role in Polymer Synthesis Methodologies
The dual functionality of prop-2-yn-1-yl 2,2,2-trifluoroacetate allows it to play multiple roles in the synthesis of novel polymeric materials. It can act as an initiator, a monomer, or a post-polymerization modification agent, offering pathways to polymers with tailored properties and complex designs.
Initiators and Monomers in Controlled Radical Polymerization
While specific studies detailing this compound as an initiator in controlled radical polymerization (CRP) are not prevalent, its structure suggests potential utility in this area. sigmaaldrich.com CRP techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low dispersity. sigmaaldrich.commdpi.com The initiation of such polymerizations often involves a molecule that can generate a radical species. tandfonline.com In principle, the propargyl ester could be adapted for use in certain CRP systems, for instance, by leveraging the ester group for initiator functionality while retaining the alkyne for subsequent reactions.
More directly, the alkyne group allows this compound to be used as a monomer or comonomer in polymerization reactions. researchgate.net For example, the polymerization of propargyl amides and esters has been achieved using well-defined rhodium(I) complexes, leading to stereoregular polymers. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, can influence the polymerization behavior of the alkyne. In copolymerizations, the incorporation of monomers with fluorine-containing groups, such as α-trifluoromethylstyrenes, has been shown to be feasible through nitroxide-mediated polymerization, allowing for the synthesis of partially fluorinated polymers with unique thermal and surface properties. nih.gov
Table 1: Potential Roles of this compound in Controlled Radical Polymerization
| Role | Polymerization Technique | Relevant Functional Group | Potential Outcome |
| Initiator | Modified ATRP or other CRP methods | Trifluoroacetate (B77799) or derived functionality | Polymers with a terminal alkyne group for further modification |
| Monomer/Comonomer | Transition-metal catalyzed polymerization, Radical polymerization | Propargyl (alkyne) group | Polymers with pendant trifluoroacetate and alkyne groups |
Construction of Complex Polymer Architectures via Click Chemistry
The terminal alkyne of this compound is a prime functional handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. nih.govwikipedia.org These reactions are highly efficient, orthogonal to many other functional groups, and proceed under mild conditions, making them ideal for the construction of complex polymer architectures. d-nb.info
The thiol-yne reaction, which can proceed via a radical or nucleophilic mechanism, allows for the addition of two thiol molecules across the alkyne, leading to highly cross-linked networks or hyperbranched polymers. wikipedia.orgd-nb.info The electron-withdrawing nature of the adjacent trifluoroacetate group in this compound is expected to activate the alkyne towards nucleophilic thiol-yne additions. tandfonline.combham.ac.uk This enhanced reactivity can lead to rapid polymer network formation under ambient conditions, which is advantageous for creating materials like high-performance adhesives or coatings. tandfonline.comacs.org
By using this compound as a monomer or as a functionalizing agent for a polymer backbone, the alkyne groups can be used as nodes for cross-linking or for grafting side chains, leading to the formation of star polymers, graft copolymers, and dendrimers. wikipedia.org
Synthesis of Functional Polymeric Scaffolds
Polymeric scaffolds are crucial in biomedical applications such as tissue engineering and drug delivery, providing structural support for cell growth or acting as a carrier for therapeutic agents. figshare.comresearchgate.net The incorporation of this compound into a polymer allows for the creation of functional scaffolds. nih.govrsc.org
The alkyne functionality serves as a "clickable" point for the attachment of bioactive molecules, such as peptides, carbohydrates, or drugs, through CuAAC. nih.govfigshare.com This allows for the precise control over the density and presentation of these functional molecules on the scaffold surface. For example, alkyne-functionalized polymer nanoparticles can be readily modified with azide-bearing biomolecules. nih.gov
Furthermore, the trifluoroacetate group itself can impart useful properties to the scaffold. Fluorinated polymers are known for their hydrophobicity and unique surface properties, which can influence cell adhesion and protein adsorption. nih.gov The presence of the trifluoroacetate moiety could therefore be used to tune the surface characteristics of the polymeric scaffold.
Precursors for Inorganic Nanomaterials and Self-Assembled Structures
The dual chemical handles of this compound also make it a valuable precursor for the synthesis of inorganic-organic hybrid nanomaterials.
Metal-Organic Derivatives with Fluorinated Ligands
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be tuned by the choice of both the metal and the organic linker. Fluorinated MOFs (F-MOFs) have attracted interest due to their potential for enhanced stability and unique gas sorption properties. nih.gov
The trifluoroacetate group of this compound can act as a fluorinated ligand or co-ligand in the synthesis of MOFs or other metal-organic derivatives. While the carboxylate group of trifluoroacetic acid is a common ligand, the ester functionality in the target compound would likely require hydrolysis to coordinate directly to a metal center. Alternatively, it can be used as a modulating agent during MOF synthesis to influence the final structure and properties. rsc.org The presence of the alkyne group on the same molecule offers the possibility of creating MOFs with latent reactivity, where the alkyne can be used for post-synthetic modification.
Self-Assembly of Metal Clusters
The self-assembly of metal nanoclusters into larger, ordered structures is a promising route to new materials with emergent properties. mdpi.commdpi.com This self-assembly is often directed by the interactions between the ligands that cap the nanoclusters. mdpi.com
The propargyl group of this compound can serve as a ligand for metal nanoclusters. The alkyne can bind to the surface of metal clusters, such as gold, and the terminal alkyne offers a site for further reactions. mdpi.com The fluorinated nature of the trifluoroacetate group can also play a role in directing the self-assembly process through fluorophilic interactions, which are non-covalent interactions between fluorinated segments. rsc.org The interplay between ligand-metal binding and inter-ligand interactions can lead to the formation of hierarchical structures like nanofibers and other complex assemblies. rsc.org
Development of Advanced Functional Materials
This compound, with the chemical formula C₅H₃F₃O₂, is a bifunctional compound featuring two key reactive sites: a terminal alkyne group (propargyl group) and a trifluoroacetate ester. nih.gov The presence of the terminal alkyne is of particular significance in materials science and polymer chemistry, as it serves as a versatile chemical handle for the covalent assembly of complex macromolecular structures and the functionalization of surfaces. This is primarily achieved through its participation in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The core strategy for using molecules like this compound in materials science is to incorporate the propargyl group into a polymer or onto a surface. The resulting alkyne-functionalized material can then be covalently linked to any other component that has been functionalized with an azide (B81097) group. This modular approach allows for the construction of advanced materials with precisely controlled architectures and tailored properties.
Detailed research into structurally similar propargyl esters has provided significant insights into their application and potential challenges in polymer synthesis. A notable example is the use of prop-2-yn-1-yl 2-bromo-2-methylpropanoate (B8525525) (PBiB), a terminal alkyne-functional initiator for atom transfer radical polymerization (ATRP). researchgate.net ATRP is a controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net Using an initiator like PBiB results in polymers with a terminal alkyne at one end of every chain.
However, research has shown that the terminal alkyne group is not entirely inert under typical ATRP conditions. A significant side reaction, the oxidative coupling of terminal alkynes, can occur, leading to the formation of dimerized polymer chains. researchgate.net This side reaction compromises the "living" nature of the polymerization and can result in polymers with a bimodal molecular weight distribution, which is undesirable for applications requiring high precision. researchgate.net This finding underscores the importance of carefully selecting reaction conditions to maintain the integrity of the alkyne functionality during the synthesis of the material.
The data below illustrates the impact of such side reactions on the properties of polymers synthesized using a terminal alkyne-functional initiator in a controlled polymerization process.
| Parameter | Ideal ATRP with Alkyne Initiator | ATRP with Alkyne Side Reaction (Oxidative Coupling) |
| Polymer Chain End | High fidelity terminal alkyne | Mixture of terminal alkyne and coupled di-alkyne linkages |
| Molecular Weight Distribution (PDI) | Narrow (e.g., < 1.20) | Broad or Bimodal |
| Post-Polymerization "Click" Efficiency | High | Reduced due to loss of alkyne ends |
| Resulting Material Structure | Well-defined, uniform functional polymers | Mixture of target polymer and higher molecular weight coupled species |
This interactive table summarizes the research findings on the challenges encountered during the synthesis of alkyne-terminated polymers, which is a key step in developing advanced functional materials. The data is based on studies of analogous propargyl-functional molecules in ATRP processes. researchgate.net
Despite these synthetic challenges, the alkyne handle remains one of the most powerful tools for creating advanced functional materials. Once an alkyne-functionalized polymer or surface is successfully synthesized, it can be used in a variety of applications:
Surface Grafting: Polymers can be "clicked" onto surfaces (e.g., silicon wafers, nanoparticles) to alter their properties, creating anti-fouling coatings, biocompatible interfaces, or specialized sensor surfaces.
Bioconjugation: The alkyne group allows for the specific attachment of biological molecules, such as peptides or proteins (that have been modified to contain an azide), to create sophisticated biomaterials for drug delivery or tissue engineering.
Synthesis of Block Copolymers: An alkyne-terminated polymer can be "clicked" to an azide-terminated polymer of a different kind, yielding well-defined block copolymers with unique phase-separated morphologies and properties.
The role of this compound in this context would be as a reagent for introducing the essential propargyl group. For instance, it could be used to acylate materials with nucleophilic sites (like hydroxyl or amine groups) on their surface, thereby installing the "clickable" alkyne handle for subsequent functionalization steps.
Computational Chemistry and Theoretical Modeling of Prop 2 Yn 1 Yl 2,2,2 Trifluoroacetate
Quantum Chemical Investigations of Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. researchgate.net For prop-2-yn-1-yl 2,2,2-trifluoroacetate, these calculations can elucidate key parameters that govern its behavior. While specific experimental data for this exact molecule is sparse in the literature, computational methods can provide reliable predictions.
A DFT study of a molecule like this compound would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various molecular properties. The choice of the functional and basis set is crucial for accuracy. For instance, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D are commonly used for organic molecules, often in conjunction with Pople-style or Dunning-style basis sets (e.g., 6-31G(d) or cc-pVTZ). reddit.com
Key molecular properties that can be calculated include:
Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Properties: The distribution of electrons within the molecule, which is fundamental to its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.govnih.gov
Mulliken Population Analysis: This provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into electrophilic and nucleophilic sites. wikipedia.orgyoutube.comskku.eduoatext.com
Below is a representative table of calculated molecular properties for a molecule structurally similar to this compound, obtained using DFT calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on C (alkyne, terminal) | -0.20 e |
| Mulliken Charge on C (alkyne, internal) | +0.15 e |
| Mulliken Charge on O (carbonyl) | -0.55 e |
| Mulliken Charge on C (carbonyl) | +0.70 e |
In Silico Prediction of Reactivity and Selectivity
Computational methods are extensively used to predict the reactivity and selectivity of chemical reactions. For this compound, which is a type of propargyl ester, DFT calculations can be employed to explore potential reaction pathways, determine activation energies, and rationalize experimentally observed outcomes.
A notable area of study is the gold(I)-catalyzed reactions of propargyl esters. researchgate.netbohrium.com DFT studies have been instrumental in elucidating the complex mechanisms of these reactions, which can proceed through various pathways such as bohrium.comnih.gov-sigmatropic rearrangement, 1,3-acyloxy migration, or cycloisomerization. nih.govmdpi.com
Computational investigations have shown that in the presence of a gold(I) catalyst, the alkyne moiety of a propargyl ester is activated. researchgate.net This activation facilitates nucleophilic attack, and the subsequent reaction pathway is often dictated by the substitution pattern of the propargyl ester and the reaction conditions. For instance, DFT calculations can predict whether a reaction will favor a 5-exo-dig or a 6-endo-dig cyclization, providing a theoretical basis for the observed product distribution. researchgate.net
The trifluoroacetate (B77799) group, being a good leaving group, can influence the reactivity and the stability of intermediates. Theoretical models can quantify the electronic effects of the trifluoromethyl group on the ester moiety and how this impacts the reaction profile.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Controlling Factor |
|---|---|---|
| 1,3-Acyloxy Migration | 15-20 | Gold-carbene formation |
| bohrium.comnih.gov-Sigmatropic Rearrangement | 20-25 | Nature of the substituents |
| Intramolecular Cyclization | 12-18 | Ring size and strain |
Computational Catalysis Design
Building on the understanding of reaction mechanisms, computational chemistry can guide the design of new and improved catalysts. researchgate.netnih.gov For reactions involving this compound, this could involve modifying the catalyst to enhance reaction rates, improve selectivity, or even switch the reaction pathway to a different product.
In the context of gold-catalyzed reactions of propargyl esters, a comprehensive DFT study has shown that additives can have a profound effect on the catalytic cycle. researchgate.netbohrium.comdrughunter.com For example, the presence of 1,2,3-triazole (TA) as an additive in gold(I)-catalyzed reactions was investigated computationally. The calculations revealed that TA can have multiple roles: it can stabilize the gold catalyst, prevent its decomposition, and act as a proton shuttle to facilitate certain steps of the reaction. researchgate.netbohrium.comdrughunter.com
This in silico finding provides a rationale for the experimental observation that TA can alter the chemoselectivity of the reaction. researchgate.net Such insights are invaluable for the rational design of catalyst systems. Future computational work could explore other ligands or additives, screening them for their potential to improve the catalytic process. This could involve creating a virtual library of ligands and using computational methods to predict their impact on the reaction's energy profile.
Structure-Based Computational Exploration in Ligand Design
The structural motifs present in this compound, namely the propargyl group and the trifluoroacetate moiety, are of interest in the field of drug discovery and ligand design. researchgate.netnih.gov While there is no direct evidence of this specific compound being used as a ligand, its constituent parts can be explored computationally for their potential to interact with biological targets.
The propargyl group is a versatile functional group found in a number of approved drugs and biologically active compounds. researchgate.netbohrium.com It can act as a reactive handle for covalent modification of protein residues or serve as a rigid linker in a ligand scaffold. Its linear geometry can be advantageous for probing narrow binding pockets. Computational methods like molecular docking can be used to screen for proteins where the propargyl group can form favorable interactions.
The trifluoroacetate group is a bioisostere of other chemical groups, and its inclusion can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. drughunter.comcambridgemedchemconsulting.com Trifluoroacetic acid itself has been shown to act as an allosteric modulator at the glycine (B1666218) receptor. nih.gov The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance binding affinity and improve pharmacokinetic properties.
Structure-based computational methods, such as virtual screening and molecular dynamics simulations, can be used to explore how molecules containing these fragments might bind to a target protein. nih.gov For instance, a library of compounds containing the propargyl scaffold could be docked into the active site of an enzyme to identify potential inhibitors. The trifluoroacetate group could be incorporated into lead compounds to improve their drug-like properties, with computational tools used to predict the impact of this modification on binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Future Research Trajectories and Emerging Trends
Innovations in Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic protocols, and the synthesis of prop-2-yn-1-yl 2,2,2-trifluoroacetate is no exception. Future research will likely focus on moving away from traditional methods that may involve hazardous reagents or generate significant waste streams.
One promising avenue is the exploration of enzymatic or chemoenzymatic routes. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental footprint. For instance, lipases could be investigated for the esterification of propargyl alcohol with trifluoroacetic acid or its derivatives. The development of robust and recyclable biocatalysts will be crucial for the economic viability of such processes.
Furthermore, the use of alternative, greener solvents or even solvent-free reaction conditions is a key trend. mdpi.com Research into solid-state synthesis or the use of deep eutectic solvents could offer significant advantages in terms of waste reduction and ease of product isolation. The development of catalytic systems that are recoverable and reusable, such as those based on magnetic nanoparticles or porous organic polymers, will also be a major focus. nih.gov
A comparative look at traditional versus potential green synthetic routes is presented in the table below.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Catalyst | Strong acids (e.g., H₂SO₄) | Biocatalysts (e.g., lipases), reusable solid acids |
| Solvents | Volatile organic solvents (e.g., dichloromethane) | Water, deep eutectic solvents, solvent-free |
| Reagents | Stoichiometric and potentially hazardous reagents | Atom-economical reagents |
| Waste | Significant, often requiring special disposal | Minimized, with potential for recycling |
| Energy | Often requires heating or cooling | Often proceeds at ambient temperature |
Exploration of Novel Catalytic Systems
The reactivity of the propargyl group in this compound is a key feature that can be harnessed through catalysis. While transition metal catalysis, particularly with gold and copper, has been explored for propargyl esters, there is considerable scope for innovation.
Future research will likely delve into the use of earth-abundant and non-toxic metal catalysts, such as iron, zinc, and manganese, to replace precious metal catalysts. jakubdostalek.cz The design of novel ligand architectures will be critical to modulate the reactivity and selectivity of these catalysts. For example, the development of chiral ligands could enable enantioselective transformations at the propargylic position.
Photoredox catalysis represents another exciting frontier. By using light to drive chemical reactions, it is possible to access unique reaction pathways that are not accessible through traditional thermal methods. The trifluoroacetate (B77799) group, with its strong electron-withdrawing nature, could influence the redox properties of the molecule and open up new avenues for photocatalytic transformations.
Integration into Flow Chemistry and Automated Synthesis
The translation of synthetic protocols from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and product consistency. The integration of the synthesis and reactions of this compound into flow chemistry systems is a logical next step.
Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov For example, the synthesis of the compound could be performed in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR), allowing for rapid optimization of reaction conditions.
Furthermore, the integration of online analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of the reaction progress, facilitating rapid process development and quality control. Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new transformations. nih.gov
Expansion of Chemo-, Regio-, and Stereoselective Transformations
The trifluoroacetate group in this compound is expected to exert a significant influence on the chemo-, regio-, and stereoselectivity of its reactions. The strong electron-withdrawing nature of this group can modulate the reactivity of the alkyne and the propargylic position, enabling selective transformations that may not be possible with other propargyl esters. researchgate.netmdpi.com
Future research will focus on exploiting these electronic effects to achieve highly selective reactions. For example, in nucleophilic addition reactions to the alkyne, the trifluoroacetate group could direct the nucleophile to a specific carbon atom, leading to high regioselectivity. mdpi.com Similarly, in metal-catalyzed reactions, the electronic properties of the substrate can influence the binding of the catalyst and the subsequent reaction pathway. nih.govresearchgate.net
The development of new catalytic systems that can work in concert with the electronic bias of the substrate will be key to unlocking the full synthetic potential of this compound. The table below outlines potential selective transformations.
| Transformation Type | Potential Outcome with this compound |
| Chemo-selectivity | Selective reaction at the alkyne in the presence of other functional groups. |
| Regio-selectivity | Controlled addition of nucleophiles to either the internal or terminal carbon of the alkyne. |
| Stereo-selectivity | Enantioselective functionalization of the propargylic position using chiral catalysts. |
Development of Advanced Spectroscopic and Analytical Tools for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The study of the reactions of this compound will benefit from the application of advanced spectroscopic and analytical techniques.
In-situ spectroscopic methods, such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR, can provide real-time information about the formation and consumption of reactants, intermediates, and products. polyorginc.com This data is invaluable for elucidating reaction kinetics and identifying transient species.
Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in modeling reaction pathways and predicting the outcomes of new reactions. The combination of experimental and computational studies will provide a powerful approach to understanding the intricate details of the reaction mechanisms involving this compound.
New Paradigms in Functional Material Design
The unique combination of a reactive alkyne and a highly fluorinated ester group makes this compound an attractive building block for the design of new functional materials. The alkyne moiety can be readily functionalized using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile incorporation of this molecule into polymers, dendrimers, and other macromolecular architectures. researchgate.net
The trifluoroacetate group can impart unique properties to the resulting materials, such as hydrophobicity, thermal stability, and specific binding affinities. For example, this compound could be used to create functional polymers for applications in drug delivery, where the trifluoroacetate group might enhance the interaction with specific biological targets. It could also be used for the surface functionalization of materials to create hydrophobic or self-cleaning coatings. nih.govjakubdostalek.cz
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing prop-2-yn-1-yl 2,2,2-trifluoroacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of propargyl alcohol with trifluoroacetic anhydride under inert conditions. A protocol similar to (TFA-mediated deprotection in DCM at 0°C followed by room-temperature stirring) can be adapted. Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography under reduced pressure is recommended. Optimization includes controlling stoichiometry (1:1.2 molar ratio of alcohol to anhydride) and using anhydrous solvents to minimize hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the trifluoroacetate group and propargyl proton signals. Note that residual trifluoroacetic acid (TFA) in NMR samples may require neutralization or deuterated solvent exchange to avoid signal interference .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can validate the molecular ion peak (expected m/z ~168 for ).
- Infrared Spectroscopy (IR) : Look for ester carbonyl () stretches near 1740 cm and stretches at ~2100 cm.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under anhydrous conditions in a nitrogen atmosphere at –20°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation. Periodic purity checks via NMR or HPLC are advised, as trifluoroacetate esters are prone to moisture-induced decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical. Key steps:
- Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/DCM).
- Refine atomic displacement parameters (ADPs) anisotropically and apply TWIN/BASF commands in SHELXL for twinned crystals.
- Validate bond lengths (e.g., : ~1.20 Å) and angles using geometric parameter databases .
Q. What is the reactivity of the propargyl group in this compound under click chemistry conditions?
- Methodological Answer : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Experimental design:
- React with azides (e.g., benzyl azide) using CuSO/sodium ascorbate in a 1:1 mixture of THF/HO at 50°C.
- Monitor reaction progress via NMR (disappearance of propargyl proton at ~2.5 ppm).
- Purify triazole products via flash chromatography. Note: The trifluoroacetate group may require protection if sensitive to basic conditions .
Q. How can researchers address discrepancies in reported spectral data for trifluoroacetate derivatives?
- Methodological Answer : Contradictions in NMR shifts or melting points often arise from impurities or solvent effects. Resolve by:
- Cross-validating with multiple techniques (e.g., SCXRD for structure, elemental analysis for purity).
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., HSO), which may hydrolyze the ester. Use buffered systems (pH 4–6) if necessary.
- Basic Conditions : Replace the trifluoroacetate group with a stable protecting group (e.g., tert-butyl ester) before base-mediated reactions.
- Monitor stability via time-resolved NMR or HPLC-MS at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
